4-(1H-benzimidazol-2-yl)butanoic acid
Overview
Description
“4-(1H-benzimidazol-2-yl)butanoic acid” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been described in various studies . In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative in high yield . Another method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various spectroscopic techniques . Theoretical and experimental investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives have been provided using the B3LYP/6-311++G (d,p) basis set .
Chemical Reactions Analysis
Benzimidazole derivatives are known to participate in various chemical reactions. For instance, they can undergo nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
Further properties such as IR, NMR, and UV-vis spectra can be determined experimentally .
Scientific Research Applications
-
Chemical Synthesis
- Benzimidazole derivatives are used in the synthesis of other complex organic compounds .
- For example, 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide is prepared in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde .
-
Fungicides
-
Antibacterial and Antifungal Activity
-
Anti-inflammatory Agent
-
Antioxidant Activity
-
Anticancer Agents
- Benzimidazole derivatives have been studied for their potential as anticancer agents . For example, the anticancer drug Binimetinib and Selumetinib, which are indicated for BRAF mutated melanoma and plexiform neurofibromas .
- Bendamustine, chemically known as 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoic acid, is an alkylating agent well known for its efficacy and tolerability in a wide range of hematologic malignancies . Bendamustine is indicated for the treatment of chronic lymphocytic leukemia and non-Hodgkin lymphoma .
-
Antiviral Agents
-
Antihypertensive Agents
-
Proton Pump Inhibitors
-
Anthelmintic Agents
-
Enzyme Inhibitors
-
Anti-HIV Agents
-
Anticonvulsant Agents
-
Antimalarial Agents
-
Anti-Inflammatory Agents
-
Antioxidant Agents
Future Directions
Benzimidazole derivatives, including “4-(1H-benzimidazol-2-yl)butanoic acid”, continue to be of interest in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research may focus on the design of new benzimidazole derivatives with enhanced biological activities and improved safety profiles.
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHBKJAJFVSOSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353847 | |
Record name | 4-(1H-benzimidazol-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)butanoic acid | |
CAS RN |
50365-32-7 | |
Record name | 4-(1H-benzimidazol-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-1,3-benzodiazol-2-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.